molecular formula C9H8BrF2NO2 B1380541 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide CAS No. 1600511-62-3

5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1380541
CAS No.: 1600511-62-3
M. Wt: 280.07 g/mol
InChI Key: WAOXPSURYFJAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H8BrF2NO2. It is a derivative of benzamide, a common organic compound, and has unique properties that make it useful in various biochemical and physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 5-bromo-2,3-difluorobenzoyl chloride with N-methoxy-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide has been used in a variety of scientific research applications:

Mechanism of Action

The mechanism by which 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide stands out due to its unique combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific research applications where other similar compounds may not be as effective .

Biological Activity

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C₉H₈BrF₂NO₂
  • Molecular Weight : 263.06 g/mol
  • Structure : The compound features a benzamide structure with bromine and difluoromethyl substituents, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes involved in critical signaling pathways:

  • Enzyme Inhibition : The compound can inhibit dual specificity mitogen-activated protein kinase kinase 1 (MKK1), affecting downstream signaling pathways that are crucial for cell proliferation and survival.
  • Beta-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) : Research indicates that this compound may modulate the activity of BACE, an enzyme implicated in Alzheimer's disease through its role in the production of beta-amyloid peptides .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AnticancerDemonstrates potential in inhibiting cancer cell growth in vitro.
Enzyme InhibitionInhibits MKK1 and BACE, influencing cell signaling and amyloid production.
Protein-Ligand InteractionsEngages with specific proteins, altering their functional dynamics.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study explored the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, indicating its potential as a chemotherapeutic agent .
  • Enzyme Modulation :
    • In vitro assays demonstrated that the compound effectively inhibited BACE activity, which is crucial for reducing beta-amyloid production in Alzheimer’s disease models. Inhibition was quantified using a fluorometric assay, revealing a dose-dependent response with an IC50 value around 15 µM .
  • Antimicrobial Activity :
    • The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains, suggesting a broad-spectrum antimicrobial potential.

Properties

IUPAC Name

5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)6-3-5(10)4-7(11)8(6)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOXPSURYFJAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC(=C1)Br)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.